BenchChemオンラインストアへようこそ!

3-Methoxycyclobutanamine

Stereochemistry Isomer Differentiation Chiral Building Blocks

Ensure fragment-based drug discovery success with cis-3-methoxycyclobutanamine (CAS 1268521-35-2). Its defined stereochemistry is critical for target binding, unlike the trans isomer (CAS 1363381-00-3) which can cause assay failure. This high-purity chiral amine is a validated intermediate for potent IDH2 inhibitors (WO 2014151784 A1) and antiparasitic imidazo[1,2-a]pyrimidine scaffolds, reducing route-scouting time. Its high aqueous solubility (346 g/L) supports green-chemistry approaches. Verify stereochemistry before procurement to guarantee project integrity.

Molecular Formula C5H11NO
Molecular Weight 101.149
CAS No. 1268521-35-2
Cat. No. B1144058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycyclobutanamine
CAS1268521-35-2
Molecular FormulaC5H11NO
Molecular Weight101.149
Structural Identifiers
SMILESCOC1CC(C1)N
InChIInChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3
InChIKeyCTZHBPUHGUPFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxycyclobutanamine (CAS 1268521-35-2) Procurement Baseline and Core Physicochemical Identity


3-Methoxycyclobutanamine (CAS 1268521-35-2), systematically designated as cis-3-methoxycyclobutan-1-amine, is a four-membered cycloalkylamine with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol [1]. The compound features a methoxy group at the 3-position and an amine group at the 1-position of a strained cyclobutane ring . The cis stereochemical configuration defines its three-dimensional spatial arrangement and is critical for its intended applications in fragment-based drug discovery and chiral building block synthesis . Computed physicochemical properties include an XLogP3-AA value of -0.2, a topological polar surface area of 35.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1].

Why Generic Cyclobutanamine Substitution Fails for 3-Methoxycyclobutanamine Procurement


Generic substitution of cyclobutanamine building blocks without considering stereochemical and substitutional identity introduces quantifiable procurement risk. The cis-3-methoxycyclobutanamine isomer (CAS 1268521-35-2) and its trans counterpart (CAS 1363381-00-3) possess identical molecular formulas (C₅H₁₁NO) and molecular weights (101.15 g/mol) [1] yet exhibit distinct physicochemical and biological interaction profiles . Cis versus trans stereochemistry alters molecular shape, dipole moment, and target binding geometry, which can result in divergent pharmacological outcomes when incorporated into lead compounds . Additionally, the 3-methoxy substitution differentiates this compound from unsubstituted cyclobutanamine (CAS 2516-34-9; MW 71.12 g/mol) , where the methoxy group contributes to altered lipophilicity (XLogP3-AA -0.2 versus 0.5 for cyclobutanamine) and hydrogen bonding capacity. Failure to verify stereochemistry and substitution pattern prior to procurement can result in irreproducible synthetic outcomes, invalid biological assay data, and wasted research resources.

Quantitative Differentiation Evidence for 3-Methoxycyclobutanamine in Scientific Procurement


Cis Stereochemical Identity Defines Distinct Material from Trans Isomer

The cis-3-methoxycyclobutanamine isomer (CAS 1268521-35-2) is stereochemically distinct from its trans counterpart (CAS 1363381-00-3). Both isomers share the same molecular formula (C₅H₁₁NO) and molecular weight (101.15 g/mol) [1], but the cis versus trans spatial arrangement of the amine and methoxy substituents on the cyclobutane ring produces different three-dimensional molecular geometries. This stereochemical divergence is recognized as a critical factor influencing biological target interactions and pharmacological properties when incorporated into drug-like molecules .

Stereochemistry Isomer Differentiation Chiral Building Blocks

High Aqueous Solubility Differentiates 3-Methoxycyclobutanamine from Less Polar Cycloalkylamines

Cis-3-methoxycyclobutanamine exhibits a computed aqueous solubility of 346 g/L at 25°C . In contrast, the parent unsubstituted cyclobutanamine (CAS 2516-34-9) has a computed density of 0.9 ± 0.1 g/cm³ and a boiling point of 81.4 ± 8.0°C at 760 mmHg, with no reported comparable aqueous solubility in the same range . The presence of the methoxy group in the 3-position substantially increases hydrophilicity compared to the unsubstituted cyclobutylamine scaffold.

Solubility Formulation Physicochemical Properties

Validated Synthetic Utility in Imidazo[1,2-a]pyrimidine Antiparasitic Agent Synthesis

3-Methoxycyclobutanamine hydrochloride (derived from the free base CAS 1268521-35-2) is explicitly employed as a reagent in the synthesis of imidazo[1,2-a]pyrimidine derivatives that demonstrate antiparasitic activity [1]. This validated synthetic application is documented in patent literature (PCT Int. Appl. WO 2014151784 A1) [1]. In comparison, unsubstituted cyclobutanamine is generally described as a versatile building block without documented application in this specific antiparasitic scaffold class [2].

Antiparasitic Heterocyclic Synthesis Imidazopyrimidine

Documented Utility in Aryltriazinediamine IDH2 Inhibitor Synthesis for Oncology Research

3-Methoxycyclobutanamine hydrochloride is employed in the preparation of aryltriazinediamine derivatives that function as IDH2 (isocitrate dehydrogenase 2) inhibitors for cancer treatment applications [1]. The compound is specifically noted as suitable for IDH-related research programs [1]. In contrast, while nine FDA-approved drugs contain cyclobutane structures [2], unsubstituted cyclobutanamine lacks documented specific application in IDH2 inhibitor synthesis, positioning 3-methoxycyclobutanamine as a targeted building block for this therapeutic area.

IDH2 Inhibitor Oncology Aryltriazinediamine

High Commercial Purity Specifications (≥97%) Enable Downstream Reliability

Commercial sources supply cis-3-methoxycyclobutanamine (CAS 1268521-35-2) with purity specifications of ≥97% [1] and 95%+ [2]. Higher purity levels (98%) are available for the hydrochloride salt derivative (CAS 1404373-83-6) [3]. While unsubstituted cyclobutanamine is also commercially available, the availability of defined high-purity material for the 3-methoxy derivative ensures that researchers can procure material meeting stringent pharmaceutical intermediate quality standards without additional purification steps.

Purity Quality Control Procurement Specification

Optimal Research and Industrial Application Scenarios for 3-Methoxycyclobutanamine Procurement


Stereospecific Fragment-Based Drug Discovery Requiring Defined Cis Cyclobutane Geometry

In fragment-based drug discovery programs, the cis stereochemistry of 3-methoxycyclobutanamine provides a defined three-dimensional scaffold for target binding exploration. As documented, stereochemical configuration influences biological target interactions , making this compound suitable for fragment libraries requiring precisely oriented amine and methoxy pharmacophoric elements. The compound's computed physicochemical profile (MW 101.15, XLogP3-AA -0.2, TPSA 35.3 Ų) aligns with fragment-like property guidelines.

Oncology IDH2 Inhibitor Development Utilizing Aryltriazinediamine Scaffolds

3-Methoxycyclobutanamine hydrochloride is specifically validated as a synthetic intermediate for aryltriazinediamine IDH2 inhibitors [1]. Research groups pursuing mutant IDH2 enzyme inhibition in oncology can directly incorporate this building block into established synthetic routes with documented patent precedent (WO 2014151784 A1), reducing route scouting time and enabling faster lead optimization.

Antiparasitic Agent Synthesis via Imidazo[1,2-a]pyrimidine Heterocyclic Construction

This compound serves as a key reagent in the construction of imidazo[1,2-a]pyrimidine cores with demonstrated antiparasitic activity [2]. For medicinal chemistry teams targeting neglected tropical diseases or veterinary parasitic indications, 3-methoxycyclobutanamine offers a validated entry point into a biologically relevant heterocyclic scaffold class supported by patent literature.

Aqueous-Phase Synthetic Methodologies Leveraging High Water Solubility

With a computed aqueous solubility of 346 g/L at 25°C , cis-3-methoxycyclobutanamine is well-suited for aqueous-phase reactions including amide coupling, reductive amination, and bioconjugation chemistry. This property differentiates it from less polar cycloalkylamines and enables green chemistry synthetic approaches that minimize organic solvent usage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxycyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.